3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a bromophenyl group at the 3-position and two methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazolo[1,5-a]pyrimidines with various functional groups replacing the bromine atom.
Coupling Reactions: The major products are biaryl or diaryl compounds formed through the coupling of the pyrazolo[1,5-a]pyrimidine core with other aromatic or aliphatic groups.
Scientific Research Applications
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: Researchers use the compound as a tool to study protein-ligand interactions and to develop new chemical probes for biological research.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit certain enzymes, such as kinases and phosphatases, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(5-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure with the bromine atom at the 5-position instead of the 3-position.
3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure with a chlorine atom replacing the bromine atom.
3-(3-bromophenyl)-5,7-dimethylpyrazolo[5,1-c][1,2,4]triazine: Similar core structure with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(17-9)13(8-16-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPEIYGFSLHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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